molecular formula C26H27N3O6S B2505747 N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899927-85-6

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2505747
CAS No.: 899927-85-6
M. Wt: 509.58
InChI Key: RCFPHZMNVAPQLD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Substituents: A 2,5-dimethoxyphenyl group linked via an acetamide bridge to the pyrimidine ring.
  • Core modifications: A 4-ethoxyphenyl group at position 3 of the pyrimidine ring and 5,6-dimethyl substituents.
  • Functional groups: Two ketone groups at positions 2 and 4 of the pyrimidine, contributing to its planar, conjugated system.

Properties

CAS No.

899927-85-6

Molecular Formula

C26H27N3O6S

Molecular Weight

509.58

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H27N3O6S/c1-6-35-18-9-7-17(8-10-18)29-24(31)23-15(2)16(3)36-25(23)28(26(29)32)14-22(30)27-20-13-19(33-4)11-12-21(20)34-5/h7-13H,6,14H2,1-5H3,(H,27,30)

InChI Key

RCFPHZMNVAPQLD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)SC(=C3C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Synthesis

The compound is characterized by a thieno[2,3-d]pyrimidine core substituted with various aromatic groups. The synthesis typically involves multi-step organic reactions that incorporate different functional groups to enhance biological activity. For instance, the introduction of methoxy and ethoxy substituents is known to influence the pharmacological properties of similar compounds.

Synthesis Pathway

  • Starting Materials : The synthesis often begins with easily accessible precursors such as substituted phenols and pyrimidine derivatives.
  • Reaction Conditions : The reactions may be carried out under reflux conditions in the presence of solvents like dimethylformamide or acetic acid.
  • Yield and Purification : The final products are usually purified by recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For example, related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly those resistant to conventional antibiotics like vancomycin .

CompoundActivityMIC (µg/mL)Target
3hAntibacterial8S. aureus
3jAntibacterial2E. faecium
7Antifungal<16Candida auris

The mechanism by which these compounds exert their antimicrobial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Interference with Protein Synthesis : They may inhibit ribosomal function, preventing bacterial growth.

Anti-inflammatory and Antiallergic Activity

The thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced antibacterial activity against resistant strains of S. aureus. The compound with a 4-ethoxyphenyl substitution exhibited the highest potency (MIC = 2 µg/mL) .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, a derivative of thieno[2,3-d]pyrimidine showed a significant reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity Summary

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLSignificant
Enterococcus faecium8 µg/mLSignificant
Candida auris< 16 µg/mLModerate
Klebsiella pneumoniae> 64 µg/mLNo activity

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism appears to involve apoptosis induction and G1 phase cell cycle arrest.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

Enzyme Inhibition

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the management of neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thieno[2,3-d]pyrimidine core can significantly alter its biological activities:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
  • Alkyl Chain Length : Variations in the length and branching of substituents affect both antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide against methicillin-resistant strains. The compound exhibited significant inhibitory effects at low concentrations.

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects on various cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways in A549 cells while causing G1 phase arrest in Caco-2 cells. These findings suggest potential for further development as an anticancer agent.

Comparison with Similar Compounds

Structure :

  • Thieno[2,3-d]pyrimidine core fused with a pyrido ring.
  • Substituents: Phenylamino group, methyl groups, and an acetylated amine. Key Data:
Property Value
Melting Point 143–145 °C
IR Peaks (cm⁻¹) 3,390 (NH), 1,730 (C=O), 1,690 (C=O)
^1^H-NMR (CDCl₃) δ 2.10 (COCH₃), 7.37–7.47 (Ar-H)
Elemental Analysis (%) C: 58.35, H: 4.99, N: 18.69, S: 8.41

Comparison :

  • The absence of a dimethoxyphenyl group in Compound 24 reduces steric hindrance compared to the target compound.
  • The acetylated amine in Compound 24 may enhance metabolic stability but reduce solubility compared to the target’s acetamide bridge .

N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()

Structure :

  • Hexahydrobenzothieno[2,3-d]pyrimidine core (saturated ring system).
  • Substituents: 4-ethoxyphenyl, sulfanyl group, and 2,5-dimethylphenyl acetamide.
    Key Data :
  • RN : 421578-17-8 (indicating a distinct patent or synthetic route).
    Comparison :
  • The saturated hexahydro core in this compound likely increases conformational flexibility but reduces aromatic π-stacking interactions compared to the fully conjugated target compound.
  • The sulfanyl group may enhance redox activity or metal-binding capacity, a feature absent in the target compound .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

Structure :

  • Simpler dihydropyrimidine core with a thioether linkage.
  • Substituents: 2,3-dichlorophenyl acetamide.
    Key Data :
Property Value
Melting Point 230°C
^1^H-NMR (DMSO-d₆) δ 7.82 (H-4′), 2.19 (CH₃)
Elemental Analysis (%) C: 45.29, N: 12.23, S: 9.30

Comparison :

  • The dihydropyrimidine core lacks the fused thiophene ring, reducing planarity and π-conjugation .

N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()

Structure :

  • Cyclopenta-fused thieno[2,3-d]pyrimidine core.
  • Substituents: Acetamide-linked phenyl group.
    Key Data :
Property Value
Melting Point 197–198°C
^1^H-NMR (DMSO-d₆) δ 8.33 (pyrimidine H), 9.78 (NH)
LC-MS m/z 326.0 [M+H]⁺

Comparison :

  • The cyclopenta ring increases hydrophobicity and steric bulk, which may affect membrane permeability compared to the target compound’s dimethyl substituents.

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